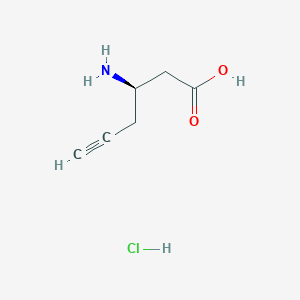

(R)-3-Amino-5-hexynoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-aminohex-5-ynoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOZZHCHSRKJA-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657851 | |

| Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-87-6 | |

| Record name | (3R)-3-Aminohex-5-ynoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-5-hexynoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3-Amino-5-hexynoic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery

Executive Summary

(R)-3-Amino-5-hexynoic acid hydrochloride is a non-proteinogenic, chiral β-amino acid that has emerged as a pivotal building block in medicinal chemistry and pharmaceutical research.[1] Its unique molecular architecture, featuring a stereodefined amine at the β-position and a terminal alkyne functional group, provides a powerful and versatile platform for the synthesis of complex molecules and bioconjugates. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a wide range of synthetic protocols.[1][2] This guide provides an in-depth analysis of its chemical properties, outlines robust protocols for its characterization and application, and explores its significance in advanced drug development, particularly in the realms of peptide synthesis and "click" chemistry.

Introduction: The Strategic Value of a Unique Scaffold

In the landscape of drug development, moving beyond the 20 canonical amino acids is crucial for creating peptides and peptidomimetics with enhanced properties, such as improved metabolic stability, novel biological activities, or specific conformational constraints.[2] this compound belongs to this class of specialized reagents. Its strategic importance is derived from three core structural features:

-

The β-Amino Acid Backbone: Unlike α-amino acids, β-amino acids can induce unique secondary structures (e.g., helices, sheets) in peptides and are often more resistant to enzymatic degradation, a critical attribute for therapeutic candidates.

-

Defined (R)-Stereochemistry: Biological systems are inherently chiral. The fixed (R)-configuration at the C3 position is essential for designing molecules that interact with biological targets in a highly specific and predictable manner.[2]

-

The Terminal Alkyne: This functional group serves as a versatile chemical "handle." It is a key substrate for one of the most reliable and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[2] This allows for the efficient and specific covalent linkage of this building block to other molecules, such as fluorescent dyes, cytotoxic payloads, or large biologics.[2]

Physicochemical and Spectroscopic Properties

This compound is typically a white to off-white crystalline solid, a characteristic that reflects its salt form.[1] Its properties make it a valuable reagent in both academic and industrial research settings.[1]

Chemical Structure

Caption: Reactivity pathways for the subject compound.

The Power of Click Chemistry: The CuAAC Reaction

The most significant application of the terminal alkyne is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it ideal for complex biological applications. [2]

Sources

An In-depth Technical Guide to (R)-3-Amino-5-hexynoic acid hydrochloride (CAS Number: 332064-87-6)

Abstract

(R)-3-Amino-5-hexynoic acid hydrochloride is a non-proteinogenic β-amino acid that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its unique structural features—a chiral center at the β-carbon and a terminal alkyne moiety—make it a versatile building block for synthesizing novel peptidomimetics and other bioactive molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic protocols.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in solid-phase peptide synthesis (SPPS) and subsequent bioorthogonal modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Introduction: The Rationale for Incorporating β-Amino Acids in Drug Design

The pursuit of novel therapeutics often necessitates moving beyond the canonical 20 proteinogenic α-amino acids. The incorporation of unnatural amino acids, such as β-amino acids, into peptide-based drug candidates offers a powerful strategy to overcome the inherent limitations of natural peptides, namely their susceptibility to proteolytic degradation and often poor bioavailability.[3][4]

The key structural difference in β-amino acids is the presence of an additional carbon atom in the backbone between the amino and carboxyl groups. This seemingly subtle change has profound implications for the resulting peptide's structure and function:

-

Increased Proteolytic Stability: The altered backbone geometry of peptides containing β-amino acids renders them poor substrates for many common proteases, thereby increasing their in vivo half-life.[3][5][6]

-

Conformational Control: The introduction of β-amino acids can induce unique and stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformations of natural peptides or to interact with novel biological targets.[2][7]

-

Structural Diversity: The stereochemistry at the α- and β-carbons, along with a wide array of possible side chains, provides a vast chemical space for designing peptidomimetics with tailored properties.[3]

(R)-3-Amino-5-hexynoic acid is particularly valuable due to its terminal alkyne group, which serves as a chemical handle for post-synthetic modifications.[2] This bioorthogonal functionality allows for the covalent attachment of various moieties, such as imaging agents, targeting ligands, or polyethylene glycol (PEG) chains, to fine-tune the pharmacokinetic and pharmacodynamic properties of the parent molecule.[]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 332064-87-6 | [9] |

| Molecular Formula | C₆H₁₀ClNO₂ | [9] |

| Molecular Weight | 163.6 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [9] |

| Melting Point | 139-141 °C | [9] |

| Boiling Point | 298.5 °C at 760 mmHg | [9] |

| Flash Point | 134.3 °C | [9] |

| Storage Temperature | 2-8 °C | [9] |

| Solubility | Soluble in water | [1][2] |

| Sensitivity | Air sensitive | [9] |

Safety Information:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Synthesis of (R)-3-Amino-5-hexynoic acid: A Chiral Pool Approach

The enantioselective synthesis of β-amino acids is a well-established field of organic chemistry.[1][10] A common and efficient strategy for preparing enantiomerically pure compounds like (R)-3-Amino-5-hexynoic acid is the "chiral pool" approach. This method utilizes readily available, inexpensive, and enantiopure starting materials from nature, such as α-amino acids, to introduce the desired stereochemistry.[4][11][12][13]

Diagram 1: Conceptual Synthetic Pathway from a Chiral α-Amino Acid

Caption: Conceptual workflow for the chiral pool synthesis of (R)-3-Amino-5-hexynoic acid.

The causality behind this conceptual pathway lies in the stereospecific transformations that preserve the chirality of the starting material. The initial protection of the α-amino and α-carboxyl groups prevents unwanted side reactions. The reduction of the side-chain carboxyl group, followed by conversion to a good leaving group, sets the stage for the introduction of the propargyl moiety. A nucleophilic substitution with a suitable propargyl nucleophile, followed by deprotection, would yield the target molecule with the desired (R)-stereochemistry, assuming the appropriate starting enantiomer of the α-amino acid and stereochemical control during the substitution step.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of (R)-3-Amino-5-hexynoic acid into a growing peptide chain is a key application of this building block.[14] This is typically achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[9][15][16][17][18][19] The primary amino group is protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, while the carboxylic acid is activated for coupling.

Diagram 2: SPPS Cycle for Incorporating (R)-3-Amino-5-hexynoic acid

Caption: General workflow for incorporating a new amino acid in SPPS.

Experimental Protocol: Manual SPPS Incorporation

This protocol outlines a general procedure for a single coupling cycle.

-

Resin Swelling: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc adducts.

-

Coupling:

-

In a separate vial, dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3 equivalents relative to the resin loading), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents), and 1-Hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution and vortex briefly.

-

Immediately add the activation solution to the washed resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired sequence.

Causality in Experimental Choices:

-

Excess Reagents: The use of a 3-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is crucial in solid-phase synthesis where purification of intermediates is not possible.

-

HBTU/HOBt/DIEA: This combination is a widely used and efficient activation system for amide bond formation in SPPS. HBTU and HOBt form an activated ester of the amino acid, which is then readily attacked by the deprotected N-terminal amine of the resin-bound peptide. DIEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.

Post-Synthetic Modification via Click Chemistry

The terminal alkyne of the incorporated (R)-3-Amino-5-hexynoic acid residue is a powerful tool for bioorthogonal ligation. The most common reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[5][9][10][20][21][22][23] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for modifying complex biomolecules.[24][25]

Diagram 3: CuAAC Reaction on a Peptide

Caption: Schematic of the CuAAC reaction for peptide modification.

Experimental Protocol: On-Resin CuAAC

This protocol describes the click reaction performed while the peptide is still attached to the solid support.

-

Resin Preparation: After incorporating the (R)-3-Amino-5-hexynoic acid and any subsequent amino acids, wash the peptide-resin thoroughly with DMF.

-

Reaction Mixture Preparation:

-

In a reaction vessel containing the swollen peptide-resin, add a solution of the azide-containing molecule (5-10 equivalents) in a suitable solvent such as a DMF/water or DMSO/water mixture.

-

In a separate vial, prepare the catalyst solution by mixing copper(II) sulfate (CuSO₄) (1.5-5 equivalents) and a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (7.5-25 equivalents) in the reaction buffer.

-

Prepare a fresh solution of sodium ascorbate (5-10 equivalents) in the reaction buffer.

-

-

Reaction Initiation:

-

Add the copper/ligand solution to the resin slurry.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Agitate the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by cleaving a small amount of the resin and analyzing the product by HPLC-MS.

-

Washing: After the reaction is complete, thoroughly wash the resin with the reaction buffer, water, DMF, and DCM to remove the copper catalyst and excess reagents.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality in Experimental Choices:

-

Copper(I) Catalyst: Cu(I) is the active catalyst for the [3+2] cycloaddition reaction. It is typically generated in situ by the reduction of Cu(II) (from CuSO₄) with sodium ascorbate.

-

Stabilizing Ligand (THPTA): The ligand stabilizes the Cu(I) oxidation state, preventing its disproportionation and oxidation, and also increases the reaction rate. Water-soluble ligands like THPTA are particularly useful for bioconjugation reactions.[1][22]

-

On-Resin vs. In-Solution: Performing the click reaction on the solid support allows for easy removal of excess reagents and the catalyst by simple washing, which simplifies the subsequent purification of the final product.

Biological Activity and Therapeutic Potential

The incorporation of (R)-3-Amino-5-hexynoic acid and the subsequent formation of a triazole ring can significantly impact the biological activity of a peptide. The triazole ring is a bioisostere of the amide bond, meaning it has similar steric and electronic properties.[10][21] Replacing an amide bond with a triazole can:

-

Increase Receptor Binding Affinity: The rigid nature of the triazole ring can lock the peptide into a bioactive conformation, leading to enhanced binding to its target receptor.

-

Modulate Pharmacological Profile: The triazole moiety can introduce new hydrogen bonding interactions and alter the lipophilicity of the peptide, thereby influencing its pharmacological properties.

-

Serve as a Linker: The triazole linkage provides a stable connection to payloads in antibody-drug conjugates (ADCs) or to imaging agents for diagnostics.[20]

Peptidomimetics containing triazoles have shown promise as enzyme inhibitors, as well as anticancer, antiviral, antibacterial, and antifungal agents.[5][9][10][14] While specific examples of drugs developed directly from (R)-3-Amino-5-hexynoic acid are not prominent in the literature, the principles outlined here are widely applied in the design of novel therapeutics. The biological activity of such modified peptides is diverse and depends on the parent peptide sequence and the nature of the appended moiety. For example, peptides modified in this way could potentially target G-protein coupled receptors (GPCRs) or inhibit protein-protein interactions, which are implicated in a wide range of diseases.[2]

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a β-amino acid backbone and a terminal alkyne functionality provides medicinal chemists with a powerful tool to create novel peptidomimetics with enhanced stability, controlled conformation, and the ability for post-synthetic modification. The well-established protocols for SPPS and CuAAC allow for the rational design and synthesis of complex bioactive molecules with tailored therapeutic properties. As the demand for more sophisticated and effective peptide-based drugs continues to grow, the importance of specialized building blocks like this compound is set to increase.

References

- LookChem. (n.d.). Cas 332064-87-6, this compound.

- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ornithine-Modified Peptides.

- Wolan, A., & Papini, A. M. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry, 9, 674705.

- Wolan, A., & Papini, A. M. (2021, May 20). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Frontiers in Chemistry.

- Wolan, A., & Papini, A. M. (n.d.). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 12). Why (R)-3-Amino-5-hexynoic Acid HCl is Essential for Peptide Synthesis.

- Gautheir, J., & Gauthier, S. (2005). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 12(17), 2001-2016.

- Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162.

- Request PDF. (2025, August 6). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors.

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(5), 302-307.

- Li, Y., & Li, X. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Medicinal Research Reviews, 40(6), 2217-2256.

- Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017, October 16). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher.

- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23).

- Djoudi, S., & Gessier, F. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(11), 3195.

- Oregon State University Libraries and Press. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- Jena Bioscience. (n.d.).

- The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).

- BroadPharm. (2022, January 18). Protocol for Azide-Alkyne Click Chemistry.

- Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science, 84(1-2), 1-12.

- ResearchGate. (2020, September 5). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.

- National Institutes of Health. (2022, April 13).

- Baran Lab. (n.d.).

- PubMed. (2016, July 21).

- MDPI. (n.d.).

- BOC Sciences. (n.d.). Alkynyl Amino Acids.

- ResearchGate. (n.d.). 2.

- Aapptec Peptides. (2020, October 20). Alkyne Containing Amino Acids.

- Open Exploration Publishing. (2024, April 18). Stapled peptides: targeting protein-protein interactions in drug development.

- Yeo, D. J., Warriner, S. L., & Wilson, A. J. (2013). Monosubstituted alkenyl amino acids for peptide “stapling”.

- Forró, E., & Fülöp, F. (2015).

- Luxembourg Bio Technologies. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

- Bode Research Group. (2015). OC VI (HS 2015).

- Sci-Hub. (n.d.). Enantioselective synthesis of beta-amino acids using hexahydrobenzoxazolidinones as chiral auxiliaries.

- ResearchGate. (2025, August 6). An Enantioselective Synthesis of ( S )-(+)

- Electronic Journal of Biotechnology. (n.d.).

- Enantioselective synthesis of five-membered heterocycles through [3+2]-cycloadditions with isocyano esters. (n.d.).

- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

- Technical Disclosure Commons. (2023, January 31).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [flore.unifi.it]

- 6. researchgate.net [researchgate.net]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. baranlab.org [baranlab.org]

- 12. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. ejbiotechnology.info [ejbiotechnology.info]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. peptide.com [peptide.com]

- 20. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 21. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. explorationpub.com [explorationpub.com]

- 24. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. jenabioscience.com [jenabioscience.com]

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-5-hexynoic Acid

Foreword: The Significance of Chiral γ-Amino Acids with Terminal Alkynes

(R)-3-Amino-5-hexynoic acid is a non-proteinogenic γ-amino acid that has garnered significant interest within the pharmaceutical and chemical biology sectors. Its importance stems from a unique combination of structural features: a chiral center at the β-position relative to the carboxylic acid and a terminal alkyne functionality. This terminal alkyne serves as a versatile chemical handle for various bio-orthogonal conjugation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the precise and efficient labeling of peptides and other biomolecules for imaging, diagnostics, and the development of antibody-drug conjugates. The stereochemistry at the C3 position is crucial, as biological systems are exquisitely sensitive to chirality, and often only one enantiomer elicits the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of (R)-3-Amino-5-hexynoic acid, intended for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-3-Amino-5-hexynoic acid presents a significant challenge: the stereoselective installation of the amine group at the C3 position. Several robust strategies have been developed to address this, primarily falling into three categories:

-

Chiral Auxiliary-Mediated Synthesis: This classical yet highly reliable approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, in this case, the introduction of a substituent at the C3 position, to occur with high diastereoselectivity. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

-

Catalytic Asymmetric Synthesis: This modern and highly efficient approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction. A small amount of a chiral catalyst can generate a large quantity of the desired enantiomer, making this an atom-economical and scalable method.

-

Enzymatic Resolution: This strategy employs enzymes, which are inherently chiral and highly selective catalysts, to differentiate between the two enantiomers of a racemic mixture. Typically, an enzyme will selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product of the enzymatic reaction.

This guide will delve into the practical application of these strategies for the synthesis of (R)-3-Amino-5-hexynoic acid, with a focus on the underlying principles and experimental considerations.

I. Chiral Auxiliary-Mediated Synthesis: The Evans Oxazolidinone Approach

The use of Evans oxazolidinones as chiral auxiliaries is a cornerstone of asymmetric synthesis, renowned for its high levels of stereocontrol and predictability.[1][2] This methodology can be effectively applied to the synthesis of (R)-3-Amino-5-hexynoic acid through a diastereoselective alkylation of an N-acylated oxazolidinone.

Causality Behind Experimental Choices

The success of this approach hinges on the rigid and well-defined conformation of the N-acyloxazolidinone enolate. The bulky substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl) effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face. The choice of base and reaction conditions is critical for the formation of the desired Z-enolate, which is key to achieving high diastereoselectivity.[3]

Workflow Diagram: Evans Auxiliary Approach

Caption: Workflow for the synthesis of (R)-3-Amino-5-hexynoic acid using an Evans chiral auxiliary.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of N-(But-3-ynoyl)-4(R)-benzyl-1,3-oxazolidin-2-one

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (4R)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, and stir the mixture for 30 minutes.

-

In a separate flask, prepare a solution of 3-butynoyl chloride (1.1 eq) in anhydrous THF.

-

Add the acid chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated oxazolidinone.

Step 2: Diastereoselective Alkylation

-

To a flame-dried round-bottom flask under an inert atmosphere, add the N-acylated oxazolidinone (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C.

-

Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF) dropwise, and stir the mixture for 30 minutes to form the sodium enolate.[4]

-

Add a suitable electrophile, such as benzyl bromoacetate (1.2 eq), dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the diastereomerically pure alkylated product.

Step 3: Auxiliary Cleavage and Final Product Formation

-

Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add hydrogen peroxide (4.0 eq, 30% aqueous solution) followed by lithium hydroxide (2.0 eq, as an aqueous solution) dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 4 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture to pH ~2 with a suitable acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

The chiral auxiliary can be recovered from the aqueous layer.

-

The organic layers are combined, dried, and concentrated to yield the crude carboxylic acid.

-

Subsequent deprotection of the ester and any other protecting groups, followed by purification (e.g., recrystallization or chromatography), will yield the final product, (R)-3-Amino-5-hexynoic acid.

| Step | Typical Yield | Diastereomeric Excess (d.e.) |

| Acylation | > 90% | N/A |

| Alkylation | 70-85% | > 95% |

| Cleavage | > 85% | N/A (product is enantiomerically enriched) |

II. Catalytic Asymmetric Synthesis: A Modern Approach

Catalytic asymmetric methods offer a more elegant and atom-economical route to chiral molecules. For the synthesis of (R)-3-Amino-5-hexynoic acid, a catalytic asymmetric conjugate addition of a nitrogen nucleophile to a suitable α,β-unsaturated precursor is a promising strategy.

Conceptual Framework: Asymmetric Conjugate Addition

This approach involves the addition of an amine or an amine equivalent to an α,β-unsaturated ester or a related Michael acceptor bearing the terminal alkyne. The key to success is the use of a chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, that can create a chiral environment around the substrate and control the facial selectivity of the nucleophilic attack.

Reaction Scheme: Catalytic Asymmetric Aza-Michael Addition

Caption: General scheme for the catalytic asymmetric aza-Michael addition.

Key Considerations for Catalyst and Substrate Design

-

Substrate: A suitable Michael acceptor would be an ester of 5-hexen-2-oic acid. The choice of the ester group can influence reactivity and selectivity.

-

Nitrogen Source: A protected amine, such as a carbamate or a sulfonamide, is often used as the nucleophile.

-

Catalyst: A variety of chiral catalysts could be employed. For instance, a chiral copper(I) complex with a bis(oxazoline) (BOX) or phosphine ligand could be effective.[5] Alternatively, chiral bifunctional organocatalysts, such as thioureas or squaramides, have shown great promise in activating both the nucleophile and the electrophile.[5]

Illustrative Protocol: Organocatalyzed Conjugate Addition

-

To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) at the desired temperature (often sub-ambient), add the chiral organocatalyst (e.g., 5-10 mol%).

-

Add the nitrogen nucleophile (e.g., a protected hydroxylamine, 1.2 eq).

-

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or HPLC.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

-

The resulting protected amino acid can then be deprotected under appropriate conditions to yield (R)-3-Amino-5-hexynoic acid.

| Parameter | Typical Range |

| Catalyst Loading | 1-10 mol% |

| Temperature | -20 °C to room temperature |

| Yield | 70-95% |

| Enantiomeric Excess (e.e.) | 80-99% |

III. Enzymatic Resolution: Harnessing Nature's Chirality

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, particularly when a racemic mixture is readily accessible.[6][7] This method relies on the high stereoselectivity of enzymes to catalyze a reaction on only one of the two enantiomers.

The Principle of Kinetic Resolution

In a kinetic resolution, an enzyme, such as a lipase or an amidase, is used to selectively acylate or hydrolyze one enantiomer of a racemic mixture of 3-Amino-5-hexynoic acid or a suitable derivative (e.g., an ester). This results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, which can then be separated.

Workflow for Enzymatic Resolution

Sources

- 1. Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. キラル補助剤 [sigmaaldrich.com]

- 3. ethz.ch [ethz.ch]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of (R)-3-Amino-5-hexynoic acid hydrochloride by NMR

This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of (R)-3-Amino-5-hexynoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles, experimental protocols, and data interpretation pertinent to the structural characterization of this chiral amino acid derivative.

Introduction

This compound is a chiral, non-proteinogenic amino acid derivative with a terminal alkyne functionality.[1] Its unique structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Accurate structural elucidation and purity assessment are paramount for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules in solution.[2][3] This guide will detail the expected ¹H and ¹³C NMR spectroscopic features of this compound and provide the necessary protocols for data acquisition and interpretation.

Part 1: Principles of NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is based on the magnetic properties of atomic nuclei.[3] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift.[4][5][6]

Three key pieces of information are extracted from a ¹H NMR spectrum:

-

Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), indicates the chemical environment of the proton. Protons in different environments will have different chemical shifts.[4][5][6]

-

Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.[7]

-

Spin-Spin Coupling (J-coupling): The splitting of a signal into a multiplet is caused by the magnetic influence of neighboring, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and the dihedral angle between them.[7][8]

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives rise to a single peak.

Part 2: Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are critically dependent on the experimental setup. The following protocol outlines the key steps for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: The choice of solvent is crucial. For a hydrochloride salt, a polar, deuterated solvent is required. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices. D₂O is often preferred as it can exchange with the labile protons of the amine and carboxylic acid groups, leading to their disappearance from the spectrum and simplifying the overall appearance.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for routine ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: An internal standard is a reference compound added to the sample to calibrate the chemical shift scale. Tetramethylsilane (TMS) is the standard reference (0 ppm); however, it is not soluble in D₂O. In such cases, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used.

NMR Spectrometer Setup

The following is a general workflow for setting up an NMR experiment. Specific parameters may vary depending on the instrument.

Part 3: Predicted Spectroscopic Data and Interpretation

Structure of this compound:

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound in D₂O.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (≡C-H) | ~2.2 - 2.5 | t | ~2.5 | 1H |

| H-4 (-CH₂-) | ~2.6 - 2.8 | m | - | 2H |

| H-3 (-CH-) | ~3.8 - 4.0 | m | - | 1H |

| H-2 (-CH₂-) | ~2.9 - 3.1 | m | - | 2H |

Interpretation of the ¹H NMR Spectrum:

-

H-6 (Alkyne Proton): The proton attached to the terminal alkyne (H-6) is expected to appear as a triplet around 2.2-2.5 ppm due to coupling with the two adjacent protons on C-4.[9] The small coupling constant of ~2.5 Hz is characteristic of long-range coupling across the triple bond.

-

H-4 (Methylene next to Alkyne): The protons on C-4 are diastereotopic and will appear as a multiplet in the range of 2.6-2.8 ppm. This multiplet arises from coupling to both H-3 and H-6.

-

H-3 (Methine with Amino Group): The proton on the chiral center (C-3) is adjacent to the electron-withdrawing ammonium group, causing a downfield shift to approximately 3.8-4.0 ppm. It will appear as a multiplet due to coupling with the protons on C-2 and C-4.

-

H-2 (Methylene next to Carbonyl): The protons on C-2 are adjacent to the carboxylic acid group and will be deshielded, appearing as a multiplet around 2.9-3.1 ppm. They are coupled to the proton on C-3.

-

Labile Protons: The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups will exchange with the deuterium in D₂O and will therefore not be observed in the ¹H NMR spectrum.

Predicted ¹³C NMR Data

The following table provides the predicted ¹³C NMR chemical shifts for this compound in D₂O.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~175 - 180 |

| C-2 (-CH₂-) | ~35 - 40 |

| C-3 (-CH-) | ~50 - 55 |

| C-4 (-CH₂-) | ~20 - 25 |

| C-5 (≡C-) | ~80 - 85 |

| C-6 (≡C-H) | ~70 - 75 |

Interpretation of the ¹³C NMR Spectrum:

-

C-1 (Carbonyl Carbon): The carboxylic acid carbon is the most deshielded and will appear at the downfield end of the spectrum, typically between 175 and 180 ppm.

-

C-5 and C-6 (Alkyne Carbons): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts. The internal alkyne carbon (C-5) is expected around 80-85 ppm, while the terminal alkyne carbon (C-6) will be slightly more shielded, appearing around 70-75 ppm.[9]

-

C-3 (Methine Carbon): The carbon bearing the amino group (C-3) will resonate in the range of 50-55 ppm.

-

C-2 and C-4 (Methylene Carbons): The methylene carbons will have chemical shifts in the aliphatic region, with C-2 being slightly more deshielded due to its proximity to the carbonyl group.

Part 4: Advanced NMR Experiments for Structural Confirmation

For a more detailed structural analysis, two-dimensional (2D) NMR experiments can be employed.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum will connect the signals of H-2 with H-3, H-3 with H-4, and H-4 with H-6, confirming the connectivity of the proton network.[8]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton spectrum.[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to confirm the overall carbon framework, for example, by observing correlations between H-2 and C-1, H-3 and C-1, and H-6 and C-4.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound. By carefully acquiring and interpreting ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, a complete and unambiguous assignment of the molecular structure can be achieved. This guide provides the foundational knowledge and practical considerations for researchers to confidently utilize NMR in their studies of this and other similar small molecules.

References

- 1. lookchem.com [lookchem.com]

- 2. omicsonline.org [omicsonline.org]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. azooptics.com [azooptics.com]

- 7. m.youtube.com [m.youtube.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. Alkynes | OpenOChem Learn [learn.openochem.org]

Solubility Profiling of (R)-3-Amino-5-hexynoic Acid Hydrochloride in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive framework for determining the solubility of (R)-3-Amino-5-hexynoic acid hydrochloride in a range of organic solvents. Recognizing that specific solubility data for this compound is not extensively available in public literature, this document details the underlying principles and provides robust, step-by-step protocols for researchers and drug development professionals to generate reliable and reproducible solubility data. The methodologies described herein are grounded in established principles of physical chemistry and pharmaceutical sciences, ensuring a high degree of scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

This compound is an amino acid derivative with potential applications in pharmaceutical development. Its efficacy, bioavailability, and the feasibility of its formulation are intrinsically linked to its solubility characteristics. As a hydrochloride salt, the compound possesses both ionic and organic character, leading to complex solubility behavior in different solvent systems. Understanding this profile is a cornerstone for downstream processes such as reaction chemistry, purification, crystallization, and formulation.

This document outlines the experimental procedures for establishing a comprehensive solubility profile, focusing on both thermodynamic and kinetic solubility assessments.

Theoretical Framework: Factors Governing Solubility

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically driven process. It can be understood as a balance between two primary energy considerations:

-

Lattice Energy: The energy required to break the bonds holding the crystal lattice together. For an ionic salt, this is a significant energy barrier.

-

Solvation Energy: The energy released when the dissociated ions or molecules form new interactions with the solvent molecules.

The principle of "like dissolves like" provides a useful heuristic. The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are critical parameters that determine its ability to overcome the lattice energy of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can effectively solvate both the cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. They are generally expected to be good solvents for hydrochloride salts.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can solvate the cation effectively. However, their ability to solvate the small chloride anion is less pronounced compared to protic solvents, which can affect overall solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the ionic components of the salt, and solubility is expected to be very low.

The logical flow for selecting and testing solvents is visualized below.

Caption: Rationale for solvent selection based on polarity and expected solubility.

Experimental Methodology: Determining Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The following protocol describes the Shake-Flask method, which is a gold-standard technique for this determination.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatic shaker or orbital incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask method of solubility determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the selected organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial to perform a time-to-equilibrium study beforehand to validate this duration.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Self-Validation Note: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the analyte is determined by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear, structured table. This allows for easy comparison across different solvents and conditions.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Qualitative Descriptor |

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [e.g., Very Soluble] |

| Ethanol | 24.5 | [Experimental Data] | [e.g., Freely Soluble] | |

| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [e.g., Soluble] |

| Acetonitrile | 37.5 | [Experimental Data] | [e.g., Sparingly Soluble] | |

| Intermediate | Isopropanol | 19.9 | [Experimental Data] | [e.g., Slightly Soluble] |

| Low Polarity | Dichloromethane | 9.1 | [Experimental Data] | [e.g., Very Slightly Soluble] |

| Non-Polar | Toluene | 2.4 | [Experimental Data] | [e.g., Practically Insoluble] |

Note: The qualitative descriptors should be based on a standard system, such as the United States Pharmacopeia (USP) definitions.

Conclusion and Further Recommendations

This guide provides a robust, scientifically-grounded methodology for determining the solubility of this compound in organic solvents. By following the detailed protocols, researchers can generate reliable data crucial for informed decision-making in process chemistry and pharmaceutical formulation.

It is recommended to perform these solubility assessments at different temperatures (e.g., 5 °C, 25 °C, 40 °C) to understand the thermodynamic properties of dissolution (e.g., enthalpy and entropy), which can be vital for developing crystallization processes. Furthermore, investigating the effect of pH in aqueous buffer systems would be a necessary next step for understanding the compound's behavior in physiological environments.

References

-

Title: The Importance of Solubility in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

-

Title: Shake-Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]

-

Title: General Notices, 5.30 Description and Solubility Source: United States Pharmacopeia (USP) URL: [Link]

An In-depth Technical Guide to the Solution Stability of (R)-3-Amino-5-hexynoic acid hydrochloride

Foreword for the Researcher

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on establishing a robust understanding of the stability of (R)-3-Amino-5-hexynoic acid hydrochloride in solution. In the realm of pharmaceutical development, a thorough characterization of a molecule's stability profile is not merely a regulatory requirement but a cornerstone of ensuring the safety, efficacy, and quality of the final drug product.[1][2][3] This guide moves beyond a generic template, offering a detailed, scientifically-grounded framework for a comprehensive stability assessment, from predicting potential degradation pathways to designing and executing definitive stability-indicating studies.

This compound is a chiral, non-proteinogenic amino acid derivative with a terminal alkyne functionality. Its hydrochloride salt form generally enhances solubility and stability, making it a valuable building block in medicinal chemistry.[4] The presence of multiple reactive functional groups—an amine, a carboxylic acid, a chiral center, and an alkyne—necessitates a meticulous and multi-faceted approach to stability evaluation. This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in this critical endeavor.

Physicochemical Properties and Initial Stability Considerations

This compound (CAS RN: 332064-87-6) is a white to off-white crystalline powder.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀ClNO₂ | [4] |

| Molecular Weight | 163.6 g/mol | [4] |

| Melting Point | 139-141 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

| Sensitivity | Air Sensitive | [4] |

The designation "Air Sensitive" is a critical initial data point, suggesting a susceptibility to oxidation.[4] The hydrochloride salt form is intended to improve stability and aqueous solubility.[4] However, the stability of the molecule in solution, where it is subject to various environmental and chemical stresses, requires a thorough investigation.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be postulated. A forced degradation study is designed to intentionally stress the molecule to elicit these and other unexpected degradation pathways.[1][2][5]

Degradation of the Alkyne Moiety

The terminal alkyne is a key functional group and a potential site for degradation.

2.1.1. Oxidation

Alkynes can undergo oxidative cleavage when exposed to strong oxidizing agents, leading to the formation of carboxylic acids.[6][7] In the case of a terminal alkyne, this can result in the formation of a carboxylic acid and carbon dioxide.[7] Under milder oxidative conditions, other oxidation products may be formed.[8] Given the "Air Sensitive" nature of the compound, oxidation is a primary concern.[4]

2.1.2. Hydration

In the presence of acid and certain metal catalysts, alkynes can undergo hydration to form ketones or aldehydes.[9] For a terminal alkyne, this would typically yield a methyl ketone. This is a plausible degradation pathway in acidic aqueous solutions.

Reactions Involving the Amino and Carboxylic Acid Groups

The amino acid backbone presents several avenues for degradation.

2.2.1. Intramolecular Cyclization

The presence of an amine and a carboxylic acid group within the same molecule raises the possibility of intramolecular cyclization to form a lactam. This process can be influenced by pH and temperature.[10] Specifically, for a γ-amino acid derivative like this, formation of a six-membered ring is a possibility.

2.2.2. Oxidative Degradation of the Amine

The amine functional group can be susceptible to oxidation, which can be initiated by various factors including dissolved oxygen and trace metal ions.[11] This can lead to a variety of degradation products.

Alteration of the Chiral Center

The stereochemical integrity of the (R)-enantiomer is crucial for its biological activity.

2.3.1. Racemization

The chiral center at the C3 position could be susceptible to racemization, the conversion of the pure enantiomer into a mixture of both R and S forms.[12] This can occur under certain conditions, particularly at extremes of pH or elevated temperatures, potentially through the formation of an achiral intermediate.[12][13]

The potential degradation pathways are summarized in the diagram below:

Caption: Predicted degradation pathways of this compound.

Designing a Comprehensive Stability Study: A Step-by-Step Protocol

A forced degradation study is a critical component of drug development that helps in understanding the intrinsic stability of a drug substance.[1][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely destroying the molecule.[3][15]

Experimental Workflow

The following diagram outlines the general workflow for the stability study.

Caption: General workflow for the stability study.

Preparation of Solutions

Prepare a stock solution of this compound in a suitable solvent, such as water or a hydro-alcoholic mixture, at a known concentration (e.g., 1 mg/mL). The choice of solvent should be based on the intended formulation and should be inert.

Forced Degradation Conditions

The following stress conditions are recommended based on ICH guidelines.[2][16]

3.3.1. Hydrolytic Degradation

-

Acidic Hydrolysis:

-

Treat the stock solution with 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60 °C).

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

Treat the stock solution with 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C).

-

Collect samples at various time points.

-

Neutralize the samples before analysis.

-

-

Neutral Hydrolysis:

-

Incubate the stock solution in water at an elevated temperature (e.g., 60 °C).

-

Collect samples at various time points.

-

3.3.2. Oxidative Degradation

-

Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature.

-

Collect samples at various time points.

-

It is advisable to quench the reaction, if necessary, before analysis.

3.3.3. Photolytic Degradation

-

Expose the stock solution to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4][17][18][19]

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

3.3.4. Thermal Degradation

-

Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) in a controlled environment.

-

Collect samples at various time points.

A summary of the proposed stress conditions is provided in Table 2.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 0-24 hours |

| Basic Hydrolysis | 0.1 M NaOH | 40 °C | 0-24 hours |

| Neutral Hydrolysis | Water | 60 °C | 0-24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 0-24 hours |

| Photolysis | ICH Q1B compliant light source | Ambient | As per guidelines |

| Thermal (Solid) | - | 60 °C | 0-7 days |

| Thermal (Solution) | - | 60 °C | 0-7 days |

Development and Validation of a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active substance and for the detection and quantification of any degradation products.[2][20] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[20]

Method Development

The goal is to develop an HPLC method that can separate the parent compound from all potential degradation products.

-

Column Selection: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of compounds with varying polarities.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Optimization: The stressed samples should be used to challenge the method's ability to separate the parent peak from any degradation product peaks.

Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines.[21][22][23][24] The validation parameters include:

-

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Identification and Characterization of Degradation Products

Once the degradation products are separated by the stability-indicating HPLC method, their structures need to be elucidated.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for obtaining the molecular weight of the degradation products and for fragmentation analysis, which provides clues about their structure.[25][26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, it may be necessary to isolate the degradation products (e.g., by preparative HPLC) and analyze them by NMR.[25][26][27][28]

Data Analysis and Interpretation

The data from the stability study should be analyzed to determine the degradation kinetics and to propose the degradation pathways.

-

Quantification of Degradation: The percentage of degradation of this compound should be calculated at each time point under each stress condition.

-

Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100% to ensure that all significant degradation products have been detected.[3]

-

Degradation Kinetics: The rate of degradation can be determined by plotting the concentration of the parent compound versus time. This can help in predicting the shelf-life of the product.

Conclusion

This technical guide provides a comprehensive framework for investigating the solution stability of this compound. By systematically evaluating its behavior under various stress conditions, developing and validating a stability-indicating analytical method, and characterizing the resulting degradation products, researchers can build a robust stability profile for this important molecule. This knowledge is fundamental for the development of safe, effective, and high-quality pharmaceutical products.

References

- This compound | LookChem. [URL: https://www.lookchem.com/cas-332/332064-87-6.html]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [URL: https://www.acdlabs.com/blog/2022/04/what-are-forced-degradation-studies-an-introduction-to-pharmaceutical-stress-testing/]

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q1b-photostability-testing-new-active-substances-medicinal-products-scientific-guideline]

- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/fda-guidance-for-industry-q1b-photostability-testing-of-new-drug-substances-and-products]

- Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]

- Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. (2022). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35969542/]

- Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. (2010, November 1). Chromatography Online. [URL: https://www.chromatographyonline.com/view/fully-integrated-analysis-metabolites-impurities-and-degradants-using-lc-nmr-ms]

- A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2017/Volume%2010%20%28Issue%2011%29/AC-10-11-13.pdf]

- NMR And Mass Spectrometry In Pharmaceutical Development. Catalent. [URL: https://www.catalent.com/articles/nmr-and-mass-spectrometry-in-pharmaceutical-development/]

- Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. (n.d.). Scribd. [URL: https://www.scribd.com/presentation/449100220/Stability-Testing-Photostability-Testing-of-New-Drug-Substances-and-Products-Q1B-pptx]

- Development of forced degradation and stability indicating studies of drugs—A review. (2015). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4883046/]

- forced degradation study -a new approach for stress testing of drug substances and drug products. (2020). ResearchGate. [URL: https://www.researchgate.net/publication/344332155_forced_degradation_study_-a_new_approach_for_stress_testing_of_drug_substances_and_drug_products]

- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6539129/]

- NMR and Mass Spectrometry in Pharmaceutical Development. (2021, May 18). Catalent. [URL: https://www.catalent.com/articles/nmr-and-mass-spectrometry-in-pharmaceutical-development-2/]

- NMR And Mass Spectrometry In Pharmaceutical Development. (2021, May 18). Outsourced Pharma. [URL: https://www.outsourcedpharma.com/doc/nmr-and-mass-spectrometry-in-pharmaceutical-development-0001]

- Determination of amino acid without derivatization by using HPLC - HILIC column. (2013). Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.

- Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (1990). The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00293a036]

- HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. [URL: https://www.sgs.

- Racemisation in Chemistry and Biology. (2011). The University of Manchester. [URL: https://personalpages.manchester.ac.uk/staff/j.

- Technical Support Center: Preventing Racemization of Chiral Amines. Benchchem. [URL: https://www.benchchem.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (2005). BioProcess International. [URL: https://bioprocessintl.

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (2019). University of Leeds. [URL: https://etheses.whiterose.ac.

- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass. [URL: https://resolvemass.com/how-to-design-robust-forced-degradation-studies-for-api-and-drug-product-best-practices/]

- A practical guide to forced degradation and stability studies for drug substances. (2023). Onyx Scientific. [URL: https://www.onyx-scientific.com/resources/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [URL: https://www.rsc.

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2021). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230007/]

- ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. [URL: https://www.hmrlabs.

- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00457]

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2-r1-validation-of-analytical-procedures-text-and-methodology]

- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (1996). ICH. [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]

- Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [URL: https://www.fda.gov/media/71784/download]

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, May 1). LCGC International. [URL: https://www.chromatographyonline.com/view/development-of-stability-indicating-analytical-procedures-by-hplc-an-overview-and-best-practices]

- Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. (2021). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c03038]

- Dependence of the initial rate of 5-hexynoic acid cyclization on the... (2018). ResearchGate. [URL: https://www.researchgate.

- Validation of an HPLC method for the determination of amino acids in feed. (2025, August 7). ResearchGate. [URL: https://www.researchgate.

- Oxidative Cleavage of Alkynes. Fiveable. [URL: https://library.fiveable.me/ap-chem/unit-3/oxidative-cleavage-alkynes/study-guide/25qYl1858z6814aJg1y4]

- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022, June 30). AGRIVITA Journal of Agricultural Science. [URL: https://agrivita.ub.ac.id/index.php/agrivita/article/view/3697]

- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019, February 7). Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2019.00057/full]

- Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8834415/]

- Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. (2011). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3040212/]

- Oxidative cleavage of alkynes and its corresponding olefins. (2018). ResearchGate. [URL: https://www.researchgate.net/publication/328229871_Oxidative_cleavage_of_alkynes_and_its_corresponding_olefins]

- Cyclization of 5-hexynoic acid to 3-alkoxy-2-cyclohexenones. (2011). CSB and SJU Digital Commons. [URL: https://digitalcommons.csbsju.edu/chem_pubs/14]

- (PDF) Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis. (2023, April 10). ResearchGate. [URL: https://www.researchgate.net/publication/370005520_Oxidative_cleavage_of_alkynes_a_review_of_the_methods_invented_so_far_and_their_application_possibilities_in_green_organic_synthesis]

- 9.6 Oxidative Cleavage of Alkynes. (2023, September 20). OpenStax. [URL: https://openstax.

- Hydroamination. Wikipedia. [URL: https://en.wikipedia.

- Hydrolysis to Ketones [ORGANIC CHEMISTRY] Klein Problem 20.63. (2021, March 4). YouTube. [URL: https://www.youtube.

- Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. (2022). PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144415/]

- Enamines. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2017/11/22/enamines/]

- Aldehydes & Ketones: Imine and Enamine Hydrolysis Mechanisms – Reacting with Water and Acid. (2024, May 28). YouTube. [URL: https://www.youtube.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. acdlabs.com [acdlabs.com]

- 6. fiveable.me [fiveable.me]

- 7. 9.6 Oxidative Cleavage of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]

- 11. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]